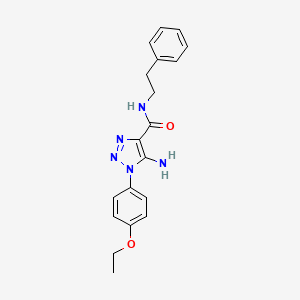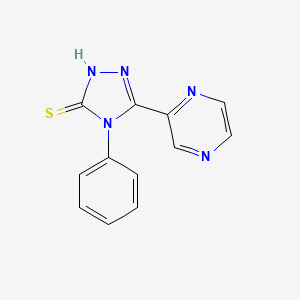![molecular formula C18H12Cl4N2O2S B2389646 2-(2,4-ジクロロフェノキシ)-N-[4-(2,5-ジクロロフェニル)-1,3-チアゾール-2-イル]プロパンアミド CAS No. 329265-16-9](/img/structure/B2389646.png)
2-(2,4-ジクロロフェノキシ)-N-[4-(2,5-ジクロロフェニル)-1,3-チアゾール-2-イル]プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of dichlorophenyl and thiazolyl groups, which contribute to its unique chemical properties and biological activities. This compound is primarily used in agricultural settings as a herbicide to control broadleaf weeds.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential use in developing new herbicidal drugs.
Industry: Utilized in the formulation of herbicides for agricultural use.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid.
Synthesis of the thiazole ring: The thiazole ring is synthesized by reacting 2,5-dichlorobenzaldehyde with thiourea under acidic conditions.
Coupling reaction: The final step involves coupling the 2,4-dichlorophenoxyacetic acid with the thiazole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk chlorination: of phenol and subsequent reactions in large reactors.
Continuous flow systems: for the synthesis of the thiazole ring to ensure high yield and purity.
Automated coupling reactions: to streamline the production process and reduce human error.
化学反応の分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
作用機序
The compound exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It is absorbed by the plant and transported to the meristematic tissues, where it disrupts normal cell growth and division. This leads to uncontrolled growth, ultimately causing the plant to die. The molecular targets include auxin receptors and associated signaling pathways.
類似化合物との比較
Similar Compounds
- 2,4-dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
- 2-methyl-4-chlorophenoxyacetic acid (MCPA)
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of both dichlorophenyl and thiazolyl groups, which enhance its herbicidal activity and specificity compared to other phenoxy herbicides.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N2O2S/c1-9(26-16-5-3-11(20)7-14(16)22)17(25)24-18-23-15(8-27-18)12-6-10(19)2-4-13(12)21/h2-9H,1H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEBSWYPHFIRBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
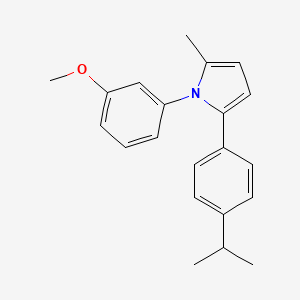
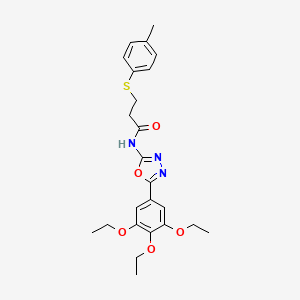
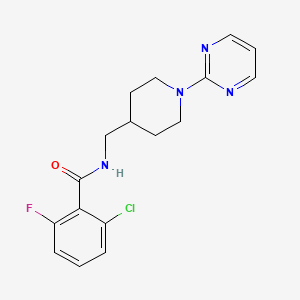
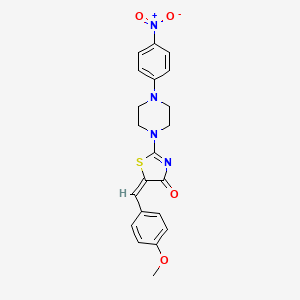
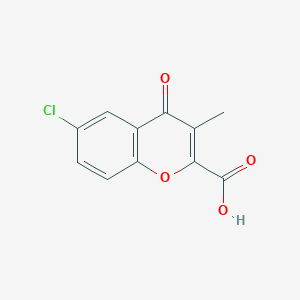

![N-[(4-Chloro-2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2389571.png)
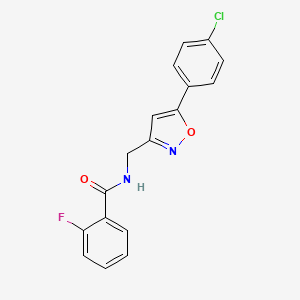
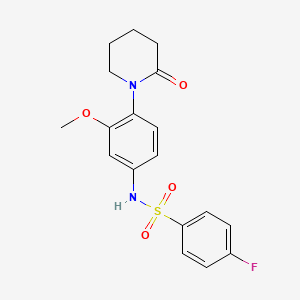
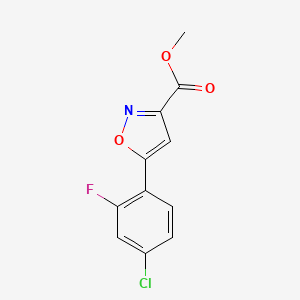
![(2E)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]-3-phenylprop-2-en-1-one](/img/structure/B2389581.png)
![Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2389582.png)
